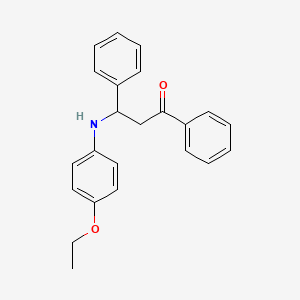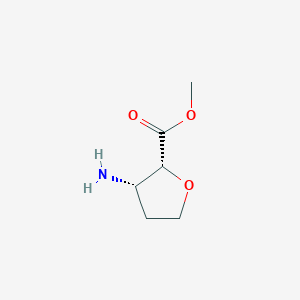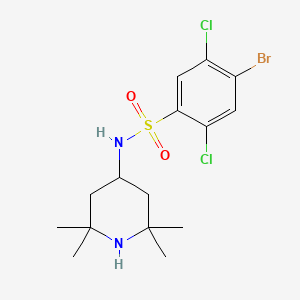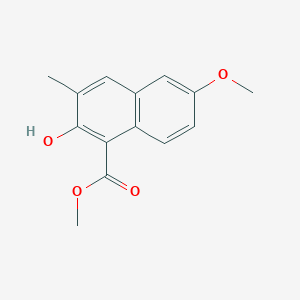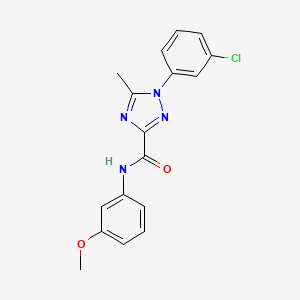![molecular formula C19H15N5S2 B13364629 3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13364629.png)
3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that features a unique combination of indole, triazole, and thiadiazole moieties. These structural components are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these moieties in a single molecule makes benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide a compound of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another approach includes the oxidative cyclization of hydrazones . These reactions are often carried out under reflux conditions using solvents such as methanol or toluene and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . This method involves the use of domestic microwave ovens to irradiate the reaction mixture, leading to the formation of the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or triazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve refluxing the reaction mixture in solvents like methanol or toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity . The triazole and thiadiazole moieties contribute to the compound’s ability to inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antifungal and anticancer properties.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole and its derivatives are used in the development of pharmaceuticals and agrochemicals.
Uniqueness
Benzyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to the combination of indole, triazole, and thiadiazole moieties in a single molecule. This structural complexity enhances its biological activity and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H15N5S2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H15N5S2/c1-2-6-13(7-3-1)11-25-12-17-21-22-19-24(17)23-18(26-19)15-10-20-16-9-5-4-8-14(15)16/h1-10,20H,11-12H2 |
InChI Key |
XDXUFWAGYDMOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


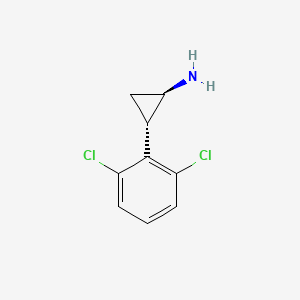
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
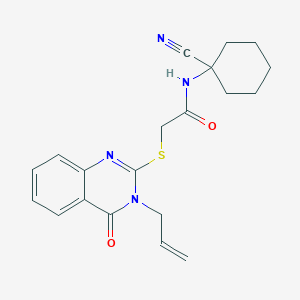
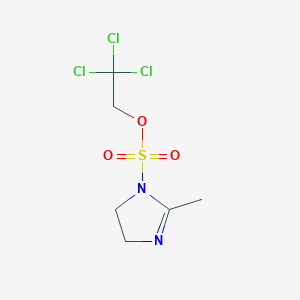
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
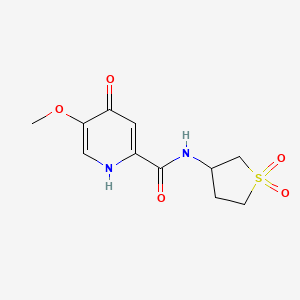
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
